molecular formula C17H22N2O B5129367 6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL

6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL

Cat. No.: B5129367
M. Wt: 270.37 g/mol
InChI Key: WGYHBLVCOCAVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL is a complex organic compound that features a quinoline core structure substituted with ethyl, methyl, and pyrrolidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL typically involves multi-step organic reactionsThe pyrrolidinylmethyl group is then introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the quinoline ring .

Scientific Research Applications

6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL involves its interaction with molecular targets in biological systems. The quinoline core can bind to specific enzymes or receptors, modulating their activity. The ethyl, methyl, and pyrrolidinylmethyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHBLVCOCAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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